molecular formula C26H40O3 B13441881 [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 6,6,7,7,7-pentadeuterioheptanoate CAS No. 1263095-31-3

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 6,6,7,7,7-pentadeuterioheptanoate

Cat. No.: B13441881
CAS No.: 1263095-31-3
M. Wt: 405.6 g/mol
InChI Key: VOCBWIIFXDYGNZ-XIPCEIJCSA-N
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Description

The compound [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 6,6,7,7,7-pentadeuterioheptanoate is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers and the presence of deuterium atoms, which are isotopes of hydrogen. The compound’s structure includes a cyclopenta[a]phenanthrene core, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 6,6,7,7,7-pentadeuterioheptanoate involves several steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the deuterium atoms. The synthetic route typically starts with the preparation of the cyclopenta[a]phenanthrene core through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route to produce larger quantities. This requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 6,6,7,7,7-pentadeuterioheptanoate: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 6,6,7,7,7-pentadeuterioheptanoate: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 6,6,7,7,7-pentadeuterioheptanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of deuterium atoms can influence the compound’s metabolic stability and pharmacokinetics, leading to prolonged activity and reduced side effects .

Comparison with Similar Compounds

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 6,6,7,7,7-pentadeuterioheptanoate: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its deuterium atoms, which provide enhanced stability and unique pharmacokinetic properties compared to its non-deuterated analogs .

Properties

CAS No.

1263095-31-3

Molecular Formula

C26H40O3

Molecular Weight

405.6 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 6,6,7,7,7-pentadeuterioheptanoate

InChI

InChI=1S/C26H40O3/c1-4-5-6-7-8-24(28)29-23-12-11-21-20-10-9-18-17-19(27)13-15-25(18,2)22(20)14-16-26(21,23)3/h17,20-23H,4-16H2,1-3H3/t20-,21-,22-,23-,25-,26-/m0/s1/i1D3,4D2

InChI Key

VOCBWIIFXDYGNZ-XIPCEIJCSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C

Canonical SMILES

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Origin of Product

United States

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